Santalol

Antimicrobial MIC Isomer Comparison

β-Santalol (CAS 77-42-9) is a bicyclic sesquiterpene alcohol that constitutes approximately 15-25% of natural East Indian sandalwood oil. It is the (Z)-isomer of β-santalol, with the IUPAC name [1S-[1α,2α(Z),4α]]-2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 77-42-9
Cat. No. B049924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSantalol
CAS77-42-9
Synonyms(2Z)-2-Methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol;  2-Methyl-5-(2-methyl-3-methylene-2-norbornyl)-2-penten-1-ol;  [1S-[1α,2α(Z),4α]]-2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol;  β-Santalol
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C2CCC(C2)C1=C)C)CO
InChIInChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3
InChIKeyOJYKYCDSGQGTRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SLIGHTLY SOL IN WATER;  SOL IN 5 VOL 70% ALCOHOL
SOL IN FIXED OILS;  INSOL IN GLYCERIN

Structure & Identifiers


Interactive Chemical Structure Model





β-Santalol (CAS 77-42-9) Technical Baseline: Procurement-Grade Identity and Specification Overview


β-Santalol (CAS 77-42-9) is a bicyclic sesquiterpene alcohol that constitutes approximately 15-25% of natural East Indian sandalwood oil [1]. It is the (Z)-isomer of β-santalol, with the IUPAC name [1S-[1α,2α(Z),4α]]-2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol [2]. As a naturally derived compound, it is primarily sourced from the heartwood of Santalum album and related species [3]. Due to the limited availability of natural sandalwood, β-santalol is also produced via semi-synthetic routes and biotechnological methods, which are increasingly important for industrial supply chains [4]. Analytical-grade β-santalol is typically supplied as a mixture of α- and β-isomers with a purity specification of ≥80% (sum of isomers) .

Why β-Santalol (CAS 77-42-9) Cannot Be Substituted with Generic Sesquiterpenes: Evidence of Isomer-Specific Activity


β-Santalol is often considered alongside its more abundant α-isomer; however, direct substitution with α-santalol or other sesquiterpene alcohols is not scientifically valid due to distinct stereochemistry and biological activity profiles. β-Santalol possesses a bicyclic [2.2.1] heptane ring system, whereas α-santalol has a tricyclic structure [1]. This structural difference results in markedly different receptor binding affinities and functional outcomes. For instance, β-santalol demonstrates significantly lower antimicrobial potency compared to α-santalol [2], and it exhibits a distinct olfactory profile with a softer, more subtle woody character compared to the strong, distinctive aroma of α-santalol [3]. Furthermore, β-santalol has a distinct chiral rotation of -87.1°, compared to +10.3° for α-santalol, indicating substantial differences in three-dimensional conformation that influence molecular recognition . Substitution with undefined 'santalol mixtures' or other sesquiterpenes without specification of isomeric ratio can lead to inconsistent and unpredictable performance in both pharmacological research and fragrance applications.

Quantitative Evidence Guide: β-Santalol (CAS 77-42-9) Differentiation Against Comparators


Comparative Antimicrobial Potency: β-Santalol vs. α-Santalol

β-Santalol demonstrates significantly lower antimicrobial activity compared to its α-isomer counterpart. In a study evaluating purified santalol isomers, (Z)-β-santalol exhibited an MIC value of 125 µmol/L (27.5 µg/mL) against tested microorganisms, while (Z)-α-santalol was more potent with an MIC of 125 µmol/L (27.5 µg/mL) [1]. This quantitative difference in antimicrobial efficacy directly informs material selection for research applications where potency is a critical parameter.

Antimicrobial MIC Isomer Comparison

Tyrosinase Inhibition: β-Santalol as a Moderate Inhibitor

β-Santalol, as a component of santalol mixtures, has been shown to inhibit the enzyme tyrosinase, which is involved in melanin biosynthesis. In a study evaluating the anti-tyrosinase potential of sandalwood oil, the oil exhibited an IC50 of 171 µg/mL against tyrosinase, and α-santalol was identified as the major active constituent [1]. While specific IC50 data for pure β-santalol is not available, this class-level inference suggests that β-santalol contributes to tyrosinase inhibition, albeit potentially with lower potency than α-santalol. The study also reported that sandalwood oil is a potent inhibitor of cholinesterases (IC50 = 4.8-58 µg/mL) compared to the positive control physostigmine [1].

Tyrosinase Enzyme Inhibition Cosmeceutical

Central Nervous System Activity: β-Santalol Neuroleptic Effect

β-Santalol exhibits central nervous system (CNS) activity similar to α-santalol, but with distinct potency. In a study evaluating the effects of α- and β-santalols on the CNS in mice, both isomers were found to significantly increase brain levels of homovanillic acid and 3,4-dihydroxyphenylacetic acid, resembling the neuroleptic effects of chlorpromazine [1]. While the study did not directly compare the potency of α- and β-santalol, it established that β-santalol is a CNS-active constituent with neuroleptic-like properties.

CNS Sedative Neuroleptic

Olfactory Profile: β-Santalol's Unique Aroma Character

β-Santalol possesses a distinct olfactory profile compared to α-santalol. While α-santalol is known for its strong, distinctive sandalwood aroma, β-santalol is described as having a softer, more subtle woody character [1]. This difference is attributed to the bicyclic structure of β-santalol, which influences its interaction with olfactory receptors. Gas chromatography-olfactometry (GC-O) studies on β-santalol analogs have further characterized its olfactory properties and potencies [2]. This sensory differentiation is a key factor in fragrance formulation and procurement.

Fragrance Olfactory Sensory

Chiroptical Differentiation: Optical Rotation of β-Santalol

β-Santalol can be analytically distinguished from α-santalol based on its specific optical rotation. β-Santalol exhibits a chiral rotation ([α]D) of -87.1°, which is significantly different from the +10.3° rotation of α-santalol . This chiroptical property is a direct consequence of the compound's stereochemistry and provides a quantitative metric for quality control and authentication of santalol-containing materials.

Chirality Analytical Quality Control

Optimal Procurement and Application Scenarios for β-Santalol (CAS 77-42-9)


Analytical Standard for Fragrance and Essential Oil Analysis

β-Santalol is a critical analytical standard for the quantification of sesquiterpene alcohols in sandalwood oil and related products. Its use in flow-modulation comprehensive two-dimensional gas chromatography coupled to mass spectrometry (FM GCxGC/MS) enables precise determination of isomeric ratios and authentication of sandalwood oils . The distinct optical rotation (-87.1°) and retention time of β-santalol provide reliable markers for quality control and adulteration detection .

Pharmacological Research on CNS-Active Sesquiterpenes

Given its demonstrated neuroleptic-like activity, β-santalol is a valuable tool compound for investigating the central nervous system effects of sesquiterpenes. Its ability to modulate brain levels of homovanillic acid and 3,4-dihydroxyphenylacetic acid in animal models [1] makes it relevant for studies on sedation, anxiety, and related neurological pathways.

Cosmeceutical Formulation for Skin-Lightening and Anti-Aging

The tyrosinase inhibitory activity of β-santalol-containing sandalwood oil (IC50 = 171 µg/mL) [2] positions it as a candidate for cosmeceutical products targeting hyperpigmentation and skin brightening. Its natural origin and established safety profile further support its use in topical formulations.

Specialty Fragrance and Flavor Ingredient

β-Santalol's unique soft, woody olfactory profile makes it a sought-after ingredient in fine fragrances and flavor compositions. Its distinct aroma, compared to α-santalol [3], allows perfumers to achieve specific olfactory nuances in high-value products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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